molecular formula C18H14N4O4S B2541466 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 865287-04-3

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2541466
CAS No.: 865287-04-3
M. Wt: 382.39
InChI Key: AHOGSAPMFKWRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a benzothiazole moiety, along with a carboxamide group The presence of methoxy groups on the phenyl ring further adds to its unique chemical structure

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c1-24-12-5-11(6-13(8-12)25-2)17-21-22-18(26-17)20-16(23)10-3-4-14-15(7-10)27-9-19-14/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOGSAPMFKWRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with a carboxylic acid derivative.

    Coupling of the Two Moieties: The oxadiazole and benzothiazole moieties are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes four primary reaction types:

1. Oxidation

  • Mechanism : Oxidation occurs at sulfur centers (benzothiazole) or aromatic rings.

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous conditions.

  • Products : Sulfoxides or sulfones at sulfur sites; potential aromatic oxidation products (e.g., quinones).

2. Reduction

  • Mechanism : Reduction targets sulfur centers or aromatic rings.

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

  • Products : Reduced sulfur species (e.g., thiols) or hydrogenated aromatic derivatives.

3. Substitution Reactions

  • Electrophilic substitution : Halogenation (e.g., bromination) at activated positions on the benzothiazole or oxadiazole rings.

  • Nucleophilic substitution : Reaction with amines or other nucleophiles at electrophilic sites (e.g., carboxamide group).

  • Reagents : N-bromosuccinimide (NBS) for electrophilic substitution; amines for nucleophilic substitution.

4. Hydrolysis

  • Mechanism : Cleavage of the amide bond or sulfur-containing rings.

  • Conditions : Acidic or basic aqueous environments (e.g., HCl or NaOH).

  • Products : Carboxylic acid derivatives or thiol-containing fragments.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Observations
OxidationH₂O₂ in acetic acidSelective oxidation of sulfur centers
KMnO₄ (aqueous)Potential over-oxidation to sulfones
ReductionNaBH₄ (MeOH)Mild conditions for thiol formation
LiAlH₄ (ether)Stronger reducing agent for aromatic rings
SubstitutionNBS (electrophilic)Regioselective halogenation
Amines (nucleophilic)Amide group modification
HydrolysisHCl (aqueous)Amide bond cleavage
NaOH (aqueous)Potential ring-opening

Major Products and Their Significance

ReactionMajor ProductsSignificance
OxidationSulfoxides/sulfonesAltered bioactivity (e.g., antimicrobial effects)
ReductionThiols or hydrogenated aromaticsEnhanced lipophilicity for drug delivery
SubstitutionHalogenated derivativesTunable electronic properties for materials science
HydrolysisCarboxylic acids or thiol-containing fragmentsSimplified structures for SAR studies

Comparative Analysis of Reaction Types

Reaction TypeAdvantagesLimitations
OxidationSelective sulfur oxidationRisk of over-oxidation
ReductionMild conditions for sensitive groupsLimited to sulfur/aromatic sites
SubstitutionFunctional group diversificationRequires regioselective control
HydrolysisSimplified structural analysisLoss of original compound integrity

Research Findings and Mechanisms

  • Oxidative transformations are critical for modulating bioactivity, as seen in related oxadiazole derivatives with antimicrobial properties .

  • Substitution reactions enable the design of analogs with tailored electronic or steric properties, influencing interactions with biological targets (e.g., enzymes) .

  • Hydrolysis products may serve as precursors for further derivatization, such as conjugation with bioactive molecules.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the oxadiazole and benzothiazole scaffolds:

  • Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting the growth of glioblastoma and other cancer types through mechanisms involving apoptosis and cell cycle arrest .
  • Case Studies : One study demonstrated that a related oxadiazole derivative displayed percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 glioblastoma cell line . Another investigation into similar compounds indicated significant activity against OVCAR-8 and NCI-H40 cell lines with comparable PGIs .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Studies : Research indicates that oxadiazole derivatives can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Case Studies : A study focusing on N-substituted oxadiazoles reported their effectiveness in inhibiting bacterial growth, suggesting that modifications in the chemical structure can enhance their antimicrobial efficacy .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide have been investigated for other biological activities:

  • Anti-Diabetic Properties : Some derivatives have shown potential in lowering glucose levels in diabetic models, indicating their utility in metabolic disorders .

Summary of Findings

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity against various cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-DiabeticPotential reduction in glucose levels

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 5-amino-pyrazoles

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of its oxadiazole and benzothiazole moieties, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole ring and a benzothiazole moiety. Its molecular formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of approximately 356.33 g/mol. The presence of the dimethoxyphenyl group contributes to its lipophilicity, as indicated by an XLogP value of 2.7 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can affect pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a broader therapeutic application.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity across multiple cancer cell lines. A study reported that compounds with similar oxadiazole structures demonstrated IC50 values ranging from 5.55 to 35.58 μM against various cancer types . The specific mechanisms include:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that it could inhibit the growth of several pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for survival.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the oxadiazole and benzothiazole structures significantly influence biological activity:

Compound ModificationEffect on Activity
Substitution at 3 or 5 positions on the phenyl ringEnhanced anticancer activity
Variations in the oxadiazole ringAltered potency against specific cancer cell lines
Presence of electron-donating groupsIncreased lipophilicity and cellular uptake

Case Studies

  • Study on Anticancer Efficacy : A recent study demonstrated that derivatives of this compound showed enhanced cytotoxicity against HePG-2 liver cancer cells compared to standard chemotherapeutics like doxorubicin. The lead compound exhibited an IC50 value significantly lower than that of the reference drug .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties revealed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli strains, suggesting potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and what are their key challenges?

  • Methodological Answer : The compound’s synthesis likely involves coupling a 1,3-benzothiazole-6-carboxamide derivative with a 3,5-dimethoxyphenyl-substituted 1,3,4-oxadiazole precursor. Key steps include:

  • Oxadiazole Formation : Cyclization of a hydrazide intermediate with a carbonyl source (e.g., triethyl phosphite or thionyl chloride) under reflux .
  • Carboxamide Coupling : Activation of the benzothiazole carboxylic acid (e.g., via conversion to an acyl chloride using SOCl₂) followed by reaction with an oxadiazole-amine .
  • Challenges : Low yields due to steric hindrance from the 3,5-dimethoxy groups and purification difficulties caused by byproducts like unreacted hydrazides. HPLC or column chromatography with gradient elution is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • HRMS : Confirm molecular ion peaks matching the exact mass (e.g., C₁₈H₁₅N₃O₄S requires m/z 369.08).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole ring formation) .

Q. What preliminary assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the benzothiazole core’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing oxadiazole-containing antibiotics .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to known benzothiazole derivatives .

Advanced Research Questions

Q. How can computational methods optimize the compound’s electronic properties for enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding modes. The 3,5-dimethoxy groups may donate electron density, stabilizing charge-transfer interactions .
  • Molecular Docking : Model interactions with target proteins (e.g., PARP-1 or topoisomerase II) to guide substituent modifications (e.g., replacing methoxy with electron-withdrawing groups) .

Q. What strategies resolve contradictions in activity data across different assay conditions?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolic Stability Testing : Assess compound degradation in microsomal preparations (e.g., rat liver microsomes) to rule out false negatives from rapid metabolism .
  • Structural Verification : Reconfirm stereochemistry and purity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity of substituents) .

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Methodological Answer :

  • Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or benzothiazole moieties .
  • PEGylation : Attach polyethylene glycol chains to the carboxamide nitrogen, balancing hydrophilicity and passive diffusion .
  • Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO/water mixtures) to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.